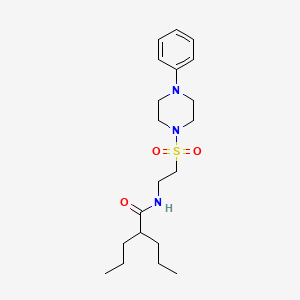

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide

Description

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-2-propylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S/c1-3-8-18(9-4-2)20(24)21-12-17-27(25,26)23-15-13-22(14-16-23)19-10-6-5-7-11-19/h5-7,10-11,18H,3-4,8-9,12-17H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTLYGBVNNXTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the coupling of the piperazine derivative with 2-propylpentanamide under specific reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The phenyl group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Sulfonamide Derivatives

- Example 72 (EP 2 903 618 B1): The patent compound N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide shares a piperazine-sulfonamide core but diverges in its pyrimidine-pyridine linkage and acetamide terminus. This structure emphasizes kinase inhibition (e.g., mTOR or PI3K pathways) due to the pyrimidine scaffold, unlike the phenylpiperazine focus of the target compound .

- Ethoxy-methoxyphenyl Sulfonamide Derivatives (EP Bulletin 2023): These compounds feature a thieno[3,4-c]pyrrole core with sulfonamide and methoxy substituents. Their bulky aromatic systems contrast with the simpler phenylpiperazine in the target compound, suggesting divergent pharmacokinetic profiles (e.g., solubility and blood-brain barrier penetration) .

Pentanamide-Based Analogues

- 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (Journal of Engineering and Applied Sciences, 2019): This compound shares the pentanamide backbone but incorporates a dioxoisoindolinyl group and pyridine-sulfamoyl phenyl substituents. Its yellowish-white crystalline form and higher molecular weight (493.53 g/mol vs.

- HDAC Inhibitor 2-(N-(2-hydroxyphenyl)-2-propylpentanamide): While structurally simpler, this HDAC inhibitor lacks the sulfonamide-piperazine moiety. Its phenolic group instead of a sulfonyl ethyl spacer reduces metabolic stability but enhances hydrogen-bonding capacity, critical for histone deacetylase inhibition .

Comparative Data Table

Research Findings and Key Differences

- Receptor Affinity : The phenylpiperazine group in the target compound may confer serotonin/dopamine receptor interactions, whereas pyrimidine-linked derivatives (e.g., Example 72) prioritize kinase targets .

- Solubility and Bioavailability: Sulfonamide spacers (as in the target compound) enhance solubility compared to phenolic or dioxoisoindolinyl groups in analogues .

- Metabolic Stability : The branched pentanamide tail in the target compound likely improves resistance to enzymatic degradation relative to linear-chain analogues .

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylpiperazine moiety linked through a sulfonyl ethyl chain to a propylpentanamide structure. Its chemical formula is with a molecular weight of 434.61 g/mol. The unique structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and memory.

- Receptor Modulation : It interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction may contribute to its anxiolytic and antidepressant effects, making it relevant for mood disorders.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic properties in animal models. A study demonstrated that administration of this compound led to reduced anxiety-like behaviors in rodents, supporting its potential use in treating anxiety disorders.

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder (GAD) reported significant improvements in anxiety symptoms after treatment with a similar phenylpiperazine derivative. The study highlighted the importance of serotonin receptor modulation in alleviating anxiety .

- Cancer Treatment Study : Another study focused on the effects of related compounds on tumor growth in xenograft models. Results indicated that treatment significantly inhibited tumor growth, suggesting potential applications in oncology .

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 434.61 g/mol |

| Primary Biological Activities | Enzyme inhibition, receptor modulation |

| Therapeutic Applications | Antidepressant, anxiolytic, anticancer |

| Key Mechanisms | Acetylcholinesterase inhibition, serotonin receptor modulation |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide?

The synthesis involves multi-step reactions, typically starting with functionalized piperazine derivatives and sulfonamide coupling. Key steps include:

- Sulfonylation : Reacting a piperazine intermediate (e.g., 4-phenylpiperazine) with a sulfonyl chloride derivative under controlled anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 2-propylpentanoic acid, typically in DMF at room temperature .

- Purification : Normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) or amine-specific columns to isolate the final product .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) to verify proton environments and confirm sulfonamide/amide bond formation. Key signals include δ ~3.0–3.5 ppm (piperazine CH₂) and δ ~7.3–7.5 ppm (aromatic protons) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺) and detect impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and stability .

Q. What in vitro assays are recommended for initial pharmacological screening?

- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using transfected HEK-293 cells. IC₅₀ values can indicate target affinity .

- Enzyme inhibition assays : Fluorescence-based or colorimetric assays (e.g., acetylcholinesterase) to evaluate inhibitory potency .

- Cytotoxicity screening : MTT assays in hepatic (HepG2) or renal (HEK-293) cell lines to assess preliminary safety .

Advanced Research Questions

Q. How can researchers address low yields during the sulfonylation step?

Low yields often stem from moisture sensitivity or competing side reactions. Mitigation strategies include:

- Strict anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) atmospheres .

- Temperature control : Maintain sub-10°C during sulfonyl chloride addition to minimize hydrolysis .

- Alternative solvents : Replace polar aprotic solvents (DMF) with less nucleophilic options like THF .

Q. How should contradictory binding affinity data across different receptor subtypes be interpreted?

- Structural analysis : Computational docking (e.g., AutoDock Vina) to model interactions with receptor active sites. Focus on piperazine/sulfonamide flexibility and steric clashes .

- Functional assays : Compare ligand efficacy (e.g., cAMP accumulation for GPCRs) to distinguish antagonists from partial agonists .

- Allosteric modulation : Assess non-competitive binding via Schild regression analysis .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of the sulfonamide moiety?

- Analog synthesis : Replace the phenyl group in the piperazine ring with halogenated (4-F, 4-Cl) or methoxy variants to evaluate electronic effects .

- Pharmacophore mapping : Overlay energy-minimized conformers of analogs to identify critical hydrogen-bonding or hydrophobic features .

- Free-Wilson analysis : Quantify contributions of substituents to biological activity using multivariate regression .

Q. How can metabolic stability in hepatic microsomes be improved?

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .

- Prodrug strategies : Mask the amide group as an ester or carbamate to enhance bioavailability .

- Co-administration studies : Test CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Methodological Guidelines

- Synthetic optimization : Prioritize reaction scalability using flow chemistry for continuous sulfonylation/amide coupling .

- Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Biological replication : Perform dose-response curves in triplicate across independent experiments to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.